molecular formula C23H22N4O3 B2678696 3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea CAS No. 1448044-58-3

3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea

Cat. No.: B2678696
CAS No.: 1448044-58-3
M. Wt: 402.454
InChI Key: YVOJMZOVENEMIS-UHFFFAOYSA-N
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Description

Evolution of Urea Derivatives in Medicinal Chemistry

Urea derivatives have occupied a central role in medicinal chemistry since the early 20th century. The first urea-based drug, suramin , was introduced in 1922 for treating Human African Trypanosomiasis, marking the beginning of urea’s therapeutic applications. Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors revolutionized organic chemistry, disproving vitalism and establishing urea as a foundational scaffold for drug design.

Modern applications leverage urea’s hydrogen-bonding capacity and structural versatility. For instance, sorafenib and linifanib , kinase inhibitors bearing urea moieties, exploit urea’s ability to form critical interactions with ATP-binding pockets. A 2021 review highlighted over 30 FDA-approved urea-containing drugs, spanning antiviral, anticancer, and antidiabetic therapies. The scaffold’s adaptability is further demonstrated in drug-coated balloons , where urea enhances localized drug delivery to vascular tissues.

Table 1: Milestones in Urea-Based Drug Development

Year Compound Therapeutic Area Key Innovation
1922 Suramin Antiparasitic First synthetic urea-based drug
2005 Sorafenib Oncology (kinase inhibitor) Multitargeted tyrosine kinase inhibition
2012 Linifanib Oncology (VEGF inhibitor) Improved selectivity for angiogenic pathways
2021 DCB coatings Cardiovascular Urea as excipient for sustained release

Discovery and Development Timeline of Imidazo[1,2-a]pyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold emerged in the 1970s with zolpidem , a GABAA receptor agonist approved for insomnia. Its "privileged structure" status arises from its ability to mimic purine bases, enabling interactions with diverse biological targets. By 2015, over 15 imidazo[1,2-a]pyridine-based candidates entered clinical trials, including olprinone (cardiotonic) and alpidem (anxiolytic).

Synthetic advancements, such as metal-free multicomponent reactions (2021), enabled efficient derivatization at positions 2, 3, and 8 of the core structure. For example, introducing carboxamide groups at C-8 improved solubility and target affinity in kinase inhibitors.

Table 2: Key Imidazo[1,2-a]pyridine Derivatives

Compound Target Approval Year Clinical Use
Zolpidem GABAA receptor 1992 Insomnia
Olprinone Phosphodiesterase III 1996 Acute heart failure
SAR110894 Histamine H3 receptor Preclinical Cognitive disorders

Emergence of Hybrid Pharmacophores in Drug Design

Hybrid pharmacophores combine distinct structural motifs to enhance efficacy, selectivity, and pharmacokinetics. The fusion of urea and imidazo[1,2-a]pyridine in 3-(2,3-dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea exemplifies this strategy. Urea’s hydrogen-bonding network complements the imidazo[1,2-a]pyridine’s planar aromaticity, enabling simultaneous interactions with hydrophobic pockets and polar residues.

Recent work on pyrrolo-imidazo[1,2-a]pyridines demonstrated that annulation with pyrrole rings enhances DNA intercalation, suggesting similar benefits for urea hybrids. Hybridization also mitigates resistance mechanisms; for example, sorafenib-azaindole hybrids showed improved activity against kinase-resistant tumors.

Research Significance in Contemporary Pharmaceutical Sciences

This compound’s design addresses two critical challenges in drug discovery: polypharmacology and metabolic stability . The 2,3-dimethoxyphenyl moiety introduces electron-rich regions for π-π stacking, while the imidazo[1,2-a]pyridine core resists cytochrome P450-mediated oxidation. A 2022 patent survey identified 14 urea-imidazo[1,2-a]pyridine hybrids in oncology pipelines, underscoring their translational potential.

Current research focuses on proteolysis-targeting chimeras (PROTACs) , where the urea moiety recruits E3 ubiquitin ligases, and the imidazo[1,2-a]pyridine warhead binds target proteins. This bifunctionality enables selective degradation of oncogenic targets, as demonstrated in recent BRD4-PROTAC prototypes.

Properties

IUPAC Name

3-(2,3-dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-20-12-8-11-19(22(20)30-2)25-23(28)27(17-9-4-3-5-10-17)16-18-15-24-21-13-6-7-14-26(18)21/h3-15H,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOJMZOVENEMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. Its structure suggests potential pharmacological properties due to the presence of both dimethoxyphenyl and imidazopyridinyl groups. This article explores the biological activity of this compound, focusing on its mechanism of action, target interactions, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H20N4O3
  • Molecular Weight : 402.4 g/mol

The primary target for this compound is IRAK4 (Interleukin-1 receptor-associated kinase 4) . The compound modulates IRAK4 activity, which is crucial in the Toll-like receptor signaling pathway involved in the innate immune response. This modulation suggests potential applications in immunotherapy and inflammatory diseases.

In Vitro Studies

A study evaluated various phenyl urea derivatives for their inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in cancer immunotherapy. Among the tested compounds, those structurally related to this compound exhibited varying degrees of inhibitory activity against IDO1 and tryptophan 2,3-dioxygenase (TDO) .

CompoundIDO1 Inhibition IC50 (µM)TDO Inhibition IC50 (µM)
i120.39Not determined
i130.45Not determined
i140.25Not determined

The results indicated that structural modifications significantly influence biological activity. For instance, compounds with specific substitutions on the phenyl ring showed enhanced binding affinity to IDO1.

In Vivo Studies

In vivo studies conducted on murine models demonstrated that compounds similar to this compound could effectively reduce tumor growth without significant toxicity. These findings support the potential of this compound as a lead for developing new anti-cancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesUnique Biological Activity
1-(2,3-Dimethoxyphenyl)-3-phenylureaLacks imidazopyridinyl groupModerate anti-inflammatory properties
1-(2,3-Dimethoxyphenyl)-3-(2-pyridyl)ureaContains pyridyl instead of imidazopyridinylLimited efficacy against IDO1
1-(2,3-Dimethoxyphenyl)-3-(imidazo[1,2-a]pyridin)uVariation in imidazopyridinyl positionEnhanced binding affinity

Comparison with Similar Compounds

Key Insights :

  • The phenylurea moiety distinguishes it from simpler imidazo[1,2-a]pyridine derivatives, enabling interactions with polar residues in target proteins.

Comparison with Urea Derivatives

3-[3-(Dimethylamino)propyl]-1-phenylurea (C₁₂H₁₉N₃O) serves as a structural analog with a dimethylaminopropyl chain instead of the imidazo[1,2-a]pyridine core. Key differences include:

  • Physicochemical Properties: The dimethylaminopropyl group in the analog increases basicity (pKa ~8.5), whereas the target compound’s imidazo[1,2-a]pyridine core is more planar and aromatic, favoring stacking interactions.
  • In contrast, the target compound’s methoxy groups may introduce cytochrome P450-mediated metabolic liabilities.

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) highlights the impact of ring saturation and additional functional groups:

  • Structural Modifications : The tetrahydroimidazo[1,2-a]pyridine core in 1l reduces aromaticity, increasing conformational flexibility.
  • Functional Groups: Nitrophenyl and cyano groups enhance electrophilicity, which may improve covalent binding but increase toxicity risks .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step functionalization of the imidazo[1,2-a]pyridine core, akin to methods described for 3ka–3na .
  • Biological Potential: The dimethoxyphenyl group may confer selectivity toward kinases sensitive to methoxy-substituted inhibitors (e.g., VEGF receptors).
  • Safety Considerations: Unlike 3-[3-(Dimethylamino)propyl]-1-phenylurea, the target compound’s aromatic substituents necessitate detailed toxicity profiling to assess reactive metabolite formation .

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